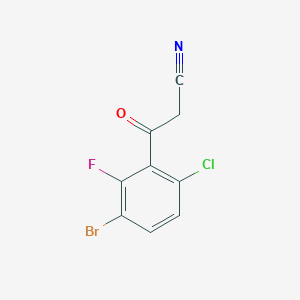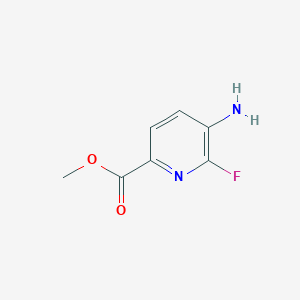
2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its biphenyl core, which is substituted with dimethoxy groups and linked to indolium units through iminoethylene bridges. The presence of tetrafluoroborate anions further stabilizes the structure.
Preparation Methods
The synthesis of 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) typically involves multiple steps, including the formation of the biphenyl core, the introduction of dimethoxy groups, and the coupling with indolium units. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The biphenyl core and indolium units can be oxidized under specific conditions, leading to the formation of quinone-like structures.
Reduction: The iminoethylene bridges can be reduced to form amine derivatives.
Substitution: The dimethoxy groups can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a catalyst in certain organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The biphenyl core and indolium units can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with these targets, modulating their activity and function. The iminoethylene bridges and tetrafluoroborate anions further enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Compared to other similar compounds, 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bis(tetrafluoroborate(1-)) stands out due to its unique combination of structural features and reactivity. Similar compounds include:
- 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) chloride
- 2,2’-((3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(iminoethylene))bis(1,3,3-trimethyl-3H-indolium) bromide
These compounds share the biphenyl core and indolium units but differ in the nature of the anions, which can influence their solubility, stability, and reactivity.
Properties
CAS No. |
85391-36-2 |
|---|---|
Molecular Formula |
C40H48B2F8N4O2 |
Molecular Weight |
790.4 g/mol |
IUPAC Name |
2-methoxy-4-[3-methoxy-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethylamino]phenyl]-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethyl]aniline;ditetrafluoroborate |
InChI |
InChI=1S/C40H48N4O2.2BF4/c1-39(2)29-13-9-11-15-33(29)43(5)37(39)21-23-41-31-19-17-27(25-35(31)45-7)28-18-20-32(36(26-28)46-8)42-24-22-38-40(3,4)30-14-10-12-16-34(30)44(38)6;2*2-1(3,4)5/h9-20,25-26,41-42H,21-24H2,1-8H3;;/q+2;2*-1 |
InChI Key |
PGSZJTUZLPAWBG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1CCNC3=C(C=C(C=C3)C4=CC(=C(C=C4)NCCC5=[N+](C6=CC=CC=C6C5(C)C)C)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B12852530.png)
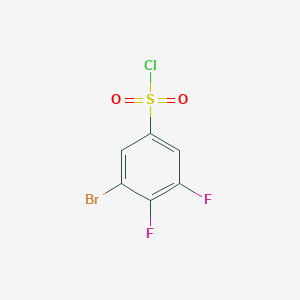


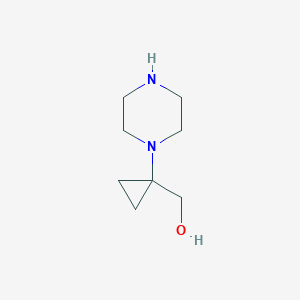

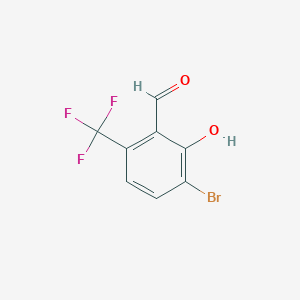
![[2-(4-Methyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12852567.png)

![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12852581.png)
